molecular formula C15H19N5O3 B14922774 N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

Cat. No.: B14922774
M. Wt: 317.34 g/mol
InChI Key: MCDUCNHLDFBGMN-UHFFFAOYSA-N
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Description

N~1~-[4-(DIMETHYLAMINO)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIMETHYLAMINO)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions. The nitro group is introduced via nitration reactions, while the dimethylamino group is added through alkylation reactions using dimethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIMETHYLAMINO)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while electrophilic substitution on the aromatic ring can yield various substituted derivatives .

Scientific Research Applications

N~1~-[4-(DIMETHYLAMINO)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(DIMETHYLAMINO)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the dimethylamino group can interact with nucleophilic sites on proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(DIMETHYLAMINO)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H19N5O3/c1-10-15(20(22)23)11(2)19(17-10)9-14(21)16-12-5-7-13(8-6-12)18(3)4/h5-8H,9H2,1-4H3,(H,16,21)

InChI Key

MCDUCNHLDFBGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)N(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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